3-(2,4,5-Trifluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid backbone. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring three fluorine atoms on the phenyl ring, imparts distinct chemical properties that make it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trifluorophenyl)butanoic acid typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with diluted hydrochloric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and product purity. The method avoids the use of highly toxic solvents, making it safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,4,5-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. For instance, in the context of DPP-4 inhibitors, the compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels . The molecular pathways involved include the modulation of enzyme activity and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: Shares a similar trifluorophenyl group but differs in the presence of an amino group.
4-(2,4,5-Trifluorophenyl)-3-oxo-butanoic acid: Similar structure but with a ketone group instead of a carboxylic acid.
Uniqueness
3-(2,4,5-Trifluorophenyl)butanoic acid is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical applications where such characteristics are desirable .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-5(2-10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
HFVAIPWQUPFPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.